molecular formula C5H11O4P B584868 Desamino Glufosinate-d3 CAS No. 1794938-71-8

Desamino Glufosinate-d3

Cat. No. B584868
CAS RN: 1794938-71-8
M. Wt: 169.131
InChI Key: AKAIYXRPMRQJCA-FIBGUPNXSA-N
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Description

Desamino Glufosinate-d3 is a chemical compound with the molecular formula C5H11O4P . It is used as a reference material in pharmaceutical research and development .


Molecular Structure Analysis

This compound has a molecular weight of 169.13 . It appears as a white solid . The exact molecular structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available resources, it is known that glufosinate, a related compound, is used in various chemical reactions. For instance, it is used in water analysis, where it is derivatized to less polar compounds for improved retention and separation using solid phase extraction (SPE) and reversed-phase liquid-chromatography (LC) .


Physical And Chemical Properties Analysis

This compound is a white to pale beige solid with a melting point of 105-108°C . It is highly soluble in water, which is a characteristic of its ionic nature .

Scientific Research Applications

Agricultural and Crop Management

Desamino Glufosinate-d3, a variant of glufosinate, shows potential in agricultural applications. Research indicates its role in vine desiccation for potato crops, making harvest easier. However, its application results in slower leaf and stem desiccation compared to diquat, another desiccant. This difference, though, diminishes over time. Importantly, glufosinate-treated daughter tubers demonstrate slower emergence and establish full emergence days later than diquat-desiccated tubers, suggesting an impact on plant growth cycles (Ivany & Sanderson, 2001).

Herbicide Usage and Metabolism

This compound is closely related to glufosinate, a nonselective herbicide. Studies exploring its distribution and metabolism in transgenic crops like maize and oilseed rape reveal that while a significant portion of D-glufosinate is washed off, L-glufosinate persists as metabolites, suggesting different behaviors of isomers. The main metabolite identified is N-acetyl-L-glufosinate, hinting at a deamination process in the metabolism of glufosinate in plants (Ruhland, Engelhardt, & Pawlizki, 2004).

Industrial and Chemical Processes

In industrial processes, particularly in the manufacturing of glufosinate, the separation of glufosinate from inorganic salts presents challenges due to its high water solubility. A novel approach combines electrodialysis and macroporous adsorption resin to improve the purity of glufosinate. This process not only enhances the purity but also exhibits advantages in terms of operation, environmental impact, and cost, indicating potential for wider industrial application (Cui & Du, 2019).

Biochemical and Medical Research

In the realm of biochemical research, desamino derivatives, closely related to this compound, have been studied for their potential medical applications. For instance, desamino degradation products of oxytocin, a hormone, have been separated and analyzed for their stability and structure, indicating the broader relevance of desamino compounds in medical research (Creamer, Krauss, & Lunte, 2014).

Mechanism of Action

Target of Action

Desamino Glufosinate-d3, like its parent compound Glufosinate, primarily targets Glutamine Synthetase (GS) . GS is a key enzyme involved in nitrogen metabolism in plants . It catalyzes the condensation of glutamate and ammonia to form glutamine .

Mode of Action

The interaction of this compound with GS leads to the inhibition of this enzyme . This inhibition disrupts the normal functioning of the plant’s nitrogen metabolism . The fast herbicidal action of Glufosinate is triggered by the formation of Reactive Oxygen Species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .

Biochemical Pathways

The inhibition of GS leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to Glufosinate-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .

Result of Action

The result of this compound’s action is the generation of ROS, which leads to lipid peroxidation . This cascade of events forms the basis for the fast action of Glufosinate . The disruption of both photorespiration and the light reactions of photosynthesis leads to the photoreduction of molecular oxygen, generating ROS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Glufosinate’s fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that light availability may significantly impact the effectiveness of this compound. Furthermore

Biochemical Analysis

Biochemical Properties

Desamino Glufosinate-d3 plays a role in biochemical reactions, particularly in the inhibition of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . The interaction between this compound and GS is a key aspect of its biochemical properties.

Cellular Effects

Studies on Glufosinate have shown that it can cause neurological complications and respiratory failure, which are usually delayed and difficult to predict

Molecular Mechanism

The molecular mechanism of this compound is primarily through its action as a GS inhibitor . Its fast herbicidal action is triggered by reactive oxygen species (ROS). The relationship between GS inhibition and ROS accumulation has been investigated, suggesting that GS in certain plants is less expressed and less abundant in the dark compared to in the light .

Temporal Effects in Laboratory Settings

Studies on Glufosinate have shown that its efficacy can vary depending on environmental conditions such as light, temperature, and humidity at the time of application

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Animal models are widely used to develop newer drugs for treatment of diabetes and its complications

Metabolic Pathways

This compound is involved in the nitrogen metabolism pathway, specifically through the inhibition of GS . This inhibition disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions

Transport and Distribution

Studies on Glufosinate have shown that it can be detected in water samples , suggesting that this compound may also be transported and distributed in a similar manner.

Subcellular Localization

Machine learning methods have been developed for subcellular localization prediction in plant cells . These methods could potentially be used to predict the subcellular localization of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desamino Glufosinate-d3 involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": ["L-Glutamic acid-d5", "Phosphorous trichloride", "Diisopropylamine", "Methanol", "Hydrogen chloride gas", "Sodium hydroxide", "Water", "Sodium bicarbonate"], "Reaction": ["Step 1: L-Glutamic acid-d5 is reacted with phosphorous trichloride and diisopropylamine in methanol to form N,N-diisopropyl glutamic acid-d5 phosphoramidate intermediate.", "Step 2: The intermediate is treated with hydrogen chloride gas to form N,N-diisopropyl glutamic acid-d5 chloride salt.", "Step 3: The chloride salt is treated with sodium hydroxide to form desamino glutamic acid-d5.", "Step 4: Desamino glutamic acid-d5 is then reacted with phosphorous trichloride and diisopropylamine in methanol to form N,N-diisopropyl desamino glutamic acid-d5 phosphoramidate intermediate.", "Step 5: The intermediate is treated with hydrogen chloride gas to form N,N-diisopropyl desamino glutamic acid-d5 chloride salt.", "Step 6: The chloride salt is treated with sodium bicarbonate to form Desamino Glufosinate-d3."]}

CAS RN

1794938-71-8

Molecular Formula

C5H11O4P

Molecular Weight

169.131

IUPAC Name

4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid

InChI

InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3

InChI Key

AKAIYXRPMRQJCA-FIBGUPNXSA-N

SMILES

CP(=O)(CCCC(=O)O)O

synonyms

4-(Hydroxymethylphosphinyl)-butanoic Acid-d3

Origin of Product

United States

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